molecular formula C29H31N7O B128419 Imatinib-d8 CAS No. 1092942-82-9

Imatinib-d8

Numéro de catalogue B128419
Numéro CAS: 1092942-82-9
Poids moléculaire: 501.7 g/mol
Clé InChI: KTUFNOKKBVMGRW-AZGHYOHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imatinib-d8 is a deuterium-labeled version of Imatinib . Imatinib is a tyrosine kinase inhibitor used to treat a number of leukemias, myelodysplastic/myeloproliferative disease, systemic mastocytosis, hypereosinophilic syndrome, dermatofibrosarcoma protuberans, and gastrointestinal stromal tumors .


Synthesis Analysis

The synthesis of Imatinib and its analogues has been optimized to overcome certain problematic steps, save time and labor, provide a very high yield and purity, and has the potential to be used for the synthesis of many analogues .


Molecular Structure Analysis

The molecular conformations for this drug were analyzed using density functional theory calculations of rotation potentials along single bonds and by analyzing crystal structures of imatinib-containing compounds taken from the Cambridge Structural Database and the Protein Data Bank .


Chemical Reactions Analysis

Imatinib and imatinib-d8 concentrations were simultaneously quantified using a validated LC-MS/MS assay . The absolute bioavailability was calculated by comparing the dose-normalized exposure with unlabeled and stable isotopically labeled imatinib in plasma .

Applications De Recherche Scientifique

Absolute Bioavailability Studies

Imatinib-d8 is utilized in determining the absolute bioavailability of oral Imatinib. By administering a microdose of Imatinib-d8 intravenously, researchers can compare the plasma concentration-time curve to that of orally administered Imatinib to calculate its bioavailability . This method has been particularly useful in assessing the pharmacokinetics of Imatinib in cancer patients during steady-state conditions .

Pharmacokinetic Analysis

In clinical pharmacology, Imatinib-d8 serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This allows for the simultaneous quantification of Imatinib and its metabolites in plasma samples, which is essential for understanding the drug’s pharmacokinetic properties .

Cancer Research

Imatinib-d8 is instrumental in cancer research, especially for studying gastrointestinal stromal tumors (GIST). It aids in the investigation of the pharmacokinetic-pharmacodynamic relationships of Imatinib and its metabolites in patients, thereby optimizing therapeutic strategies .

Microdosing Trials

Researchers employ Imatinib-d8 in microdosing trials to evaluate the absolute bioavailability of oral anticancer agents. This approach minimizes the amount of drug required and reduces the risk associated with exposure to potentially toxic substances in early-stage clinical development .

Analytical Method Development

Imatinib-d8 is used in the development and validation of analytical methods. Its stable isotopic label ensures accurate and sensitive detection, which is crucial for the quantification of drugs and their metabolites in biological samples .

Drug Development and Clinical Trials

In the realm of drug development, Imatinib-d8 plays a role in the design and execution of clinical trials. It helps in understanding the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion, which are key factors in the development of new therapeutic agents .

Safety And Hazards

In case of accidental exposure, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future of kinase drug discovery, which includes Imatinib-d8, involves identifying high-risk patients with the greatest potential to benefit from the use of kinase inhibitors . The ability to identify these patients, for example, those with minimal residual disease, would be an important advance .

Propriétés

IUPAC Name

N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-AZGHYOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649425
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib-d8

CAS RN

1092942-82-9
Record name 4-{[4-Methyl(~2~H_8_)piperazin-1-yl]methyl}-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib-d8
Reactant of Route 2
Reactant of Route 2
Imatinib-d8
Reactant of Route 3
Reactant of Route 3
Imatinib-d8
Reactant of Route 4
Reactant of Route 4
Imatinib-d8
Reactant of Route 5
Reactant of Route 5
Imatinib-d8
Reactant of Route 6
Reactant of Route 6
Imatinib-d8

Citations

For This Compound
108
Citations
J Roosendaal, SL Groenland, H Rosing… - European Journal of …, 2020 - Springer
… labeled imatinib (imatinib-d8). … imatinib-d8 plasma concentrations were quantified in all collected plasma samples, with no samples below the limit of quantification for imatinib-d8…
Number of citations: 6 link.springer.com
I Solassol, F Bressolle, L Philibert… - Journal of liquid …, 2006 - Taylor & Francis
The aim of this paper was to develop a specific and sensitive liquid chromatography/electrospray ionization mass spectrometry method for the determination of imatinib and its …
Number of citations: 20 www.tandfonline.com
J Roosendaal, N Venekamp, L Lucas… - Die Pharmazie-An …, 2020 - ingentaconnect.com
… With the validated assay, imatinib and imatinib-d8 can be quantified simultaneously in … in an imatinib-d8 absolute bioavailability microdosing trial, where a 100 μg imatinib-d8 microdose …
Number of citations: 1 www.ingentaconnect.com
JM Moreno, A Wojnicz, JL Steegman… - Biomedical …, 2013 - Wiley Online Library
… Quantitative analysis of imatinib in plasma was performed using an IS, Imatinib-D8. Eight calibration standards in duplicate were used. A linear regression model adjusted by least …
M Neef, M Ledermann, H Saegesser, V Schneider… - Journal of …, 2006 - Elsevier
… Imatinib/D8-imatinib ratios were used for quantitation of imatinib in rat liver homogenates by comparison with the calibration curve (quadratic regression and 1/concentration 2 weighted)…
Number of citations: 103 www.sciencedirect.com
A Awidi, II Salem, N Najib, R Mefleh, B Tarawneh - Leukemia research, 2010 - Elsevier
… Fifty μl of the internal standard (imatinib-D8) were added to 200 μl of human plasma and then were vortexed for 5 s. Afterward, 200 μl of 0.20 M sodium hydroxide were added to the …
Number of citations: 42 www.sciencedirect.com
P Katakam, RR Kalakuntla - Journal of Pharmacy Research, 2012 - researchgate.net
… -MS/MS) with deuterated imatinib (imatinib D8) as internal standard having the sample volume of … The retention times of imatinib and imatinib D8 were found to be 1.5 minutes and the …
Number of citations: 0 www.researchgate.net
N Nebot, S Crettol, F d'Esposito… - British journal of …, 2010 - Wiley Online Library
… N-desmethylimatinib and 502.2 to 394.1 for imatinib-d8. Collision energies of 28 eV were used for imatinib and its metabolite, and 30 eV for imatinib-d8. Xcalibur 1.2 Core Data Software …
Number of citations: 99 bpspubs.onlinelibrary.wiley.com
D WANG, H JIAO, Y QIAN, J XU, H XU… - China …, 2022 - pesquisa.bvsalud.org
… METHODS Using imatinib - d8 as the internal standard ,after being deproteinized methanol ,the sample was determined by equilibrium dialysis combined with liquid chromatography -…
Number of citations: 0 pesquisa.bvsalud.org
Y Tang, Q Xu, D Li, W Xu - Analyst, 2020 - pubs.rsc.org
… curve of imatinib using imatinib-d8 (500 ng mL −1 ) as the internal standard with the Faraday detector. (c) The mass spectrum of imatinib (2.5 μg mL −1 ) using imatinib-d8 (500 ng mL −…
Number of citations: 7 pubs.rsc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.